4-(3-methoxypyrrolidin-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
Descripción
This compound features a benzamide core substituted with a 3-methoxypyrrolidine group at the 4-position and an N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl) moiety.
Propiedades
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-26-21(9-11-25-26)20-8-3-16(13-23-20)14-24-22(28)17-4-6-18(7-5-17)27-12-10-19(15-27)29-2/h3-9,11,13,19H,10,12,14-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVJGJQPFOSVBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCC(C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-(3-methoxypyrrolidin-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide, with CAS number 2034569-34-9, is a synthetic compound that exhibits potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 391.5 g/mol. The structure features a pyrrolidine moiety, a pyrazole ring, and a benzamide backbone, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O2 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 2034569-34-9 |
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to act as an allosteric modulator for certain metabotropic glutamate receptors (mGluRs), similar to other compounds in its class, enhancing glutamate-mediated signaling pathways .
Case Studies
- In Vitro Studies : A study assessing the biological activity of structurally similar benzamide derivatives found that modifications at the benzamide position significantly affected potency against cancer cell lines. These findings indicate that the structural components of 4-(3-methoxypyrrolidin-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide may also confer similar activities.
- Receptor Interaction : Research on related compounds has shown that substituents on the benzamide moiety can enhance binding affinity to mGluR5 receptors, suggesting that this compound may similarly modulate receptor activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that specific modifications in the compound's structure can lead to enhanced biological activity. For instance:
- Electronegative Substituents : The presence of electronegative groups in the para-position of the benzamide enhances its potency as an mGluR modulator .
In Silico Studies
In silico modeling has been employed to predict the binding affinity of this compound to various targets. These studies suggest that its structural features allow for favorable interactions with key biological targets involved in disease pathways.
Comparación Con Compuestos Similares
Modifications to the Benzamide Core
Key Compound :
- 2-Bromo-5-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide () Structure: Differs by a bromo and methoxy substituent on the benzamide instead of the 3-methoxypyrrolidine. The methoxy group is electron-donating, unlike the pyrrolidine’s mixed electronic effects .
Implications : The target compound’s pyrrolidine substituent may improve solubility compared to bromine while maintaining moderate steric bulk.
Heterocyclic Moieties
Key Compounds :
- 4-(Chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide () Structure: Contains an imidazole and trifluoromethyl group.
Implications : The target compound’s pyridinyl-pyrazolyl group balances aromatic interactions without introducing highly electronegative groups, favoring both binding and solubility.
Substituent Effects on Pharmacokinetics
Key Compounds :
Implications : The target compound’s 3-methoxypyrrolidine may offer intermediate solubility compared to piperazine and better metabolic stability than morpholine derivatives (e.g., ’s 4i).
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Substituent Impact on Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(3-methoxypyrrolidin-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide?
- Methodology : Utilize Design of Experiments (DoE) to systematically vary parameters such as solvent polarity (e.g., THF or DMF), temperature (60–120°C), and catalyst choice (e.g., palladium for cross-coupling). Monitor yields via HPLC and purity via elemental analysis. Reaction intermediates (e.g., pyrazole precursors) should be characterized using NMR and MS .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodology : Combine high-resolution NMR (¹H/¹³C, 2D-COSY) to confirm connectivity of the pyrrolidine, pyrazole, and benzamide moieties. X-ray crystallography can resolve stereochemistry of the methoxypyrrolidine group. Mass spectrometry (HRMS) validates molecular weight, while IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodology : Perform in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Use cell viability assays (MTT or ATP-luminescence) to assess cytotoxicity. Dose-response curves (IC₅₀ values) should be generated with triplicate replicates and positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. What computational strategies are recommended for studying structure-activity relationships (SAR) and target binding?
- Methodology : Employ molecular docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., kinases). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models can prioritize derivatives for synthesis based on electronic (HOMO/LUMO) and steric parameters .
Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling or pyrazole formation) be elucidated?
- Methodology : Use kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radical intermediates) to identify rate-determining steps. Monitor reactions in situ via Raman spectroscopy or LC-MS to detect transient intermediates .
Q. How should researchers address contradictory data in biological assays or synthetic yields?
- Methodology : Apply statistical validation (ANOVA, Tukey’s HSD) to identify outliers. Replicate experiments under standardized conditions (e.g., fixed humidity for hygroscopic intermediates). Cross-validate bioactivity using orthogonal assays (e.g., SPR vs. enzymatic activity) .
Q. What strategies improve solubility and stability for in vivo studies of this compound?
- Methodology : Test co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes. Assess stability via forced degradation studies (pH 1–13, 40–80°C) monitored by UPLC. Use DSC/TGA to identify polymorphic transitions affecting bioavailability .
Q. How can metabolic pathways and degradation products be profiled for this compound?
- Methodology : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-HRMS. Use isotopic labeling (e.g., ¹⁴C-tags) to track biotransformation. Compare with in silico predictions (Meteor or ADMET Predictor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
